8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
Description
8-Methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide (hereafter referred to as Compound A) is a coumarin-based carboxamide derivative characterized by a 2H-chromene backbone substituted with a methoxy group at position 8 and a pyridin-2-ylmethyl carboxamide moiety at position 2. Its molecular formula is C₁₇H₁₄N₂O₄, with a molecular weight of 310.31 g/mol . The compound exhibits moderate lipophilicity (logP = 1.486) and a polar surface area of 62.43 Ų, suggesting balanced solubility and membrane permeability . It is included in high-throughput screening libraries for antiviral and receptor-targeted drug discovery, though specific biological data are pending verification .
Properties
IUPAC Name |
8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-7-4-5-11-9-13(17(21)23-15(11)14)16(20)19-10-12-6-2-3-8-18-12/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLUQCLZFZFMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 8th position can be done using methanol in the presence of a catalyst.
Amidation: The carboxylic acid group at the 3rd position can be converted to the carboxamide using reagents like thionyl chloride followed by reaction with pyridin-2-ylmethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the carbonyl group at the 2nd position can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Hydroxylated derivatives: Formed through oxidation.
Alcohol derivatives: Formed through reduction.
Substituted chromenes: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives exert their effects by interacting with specific enzymes or receptors, modulating signaling pathways, and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key structural analogues of Compound A differ in substituents on the coumarin core and the carboxamide side chain. Below is a comparative analysis:
*Estimated via similar substituent contributions.
†Molecular formula inferred from structure.
Key Observations :
- Lipophilicity : The pyridin-2-ylmethyl group in Compound A reduces logP compared to bulkier arylalkyl substituents (e.g., phenethyl in ).
- Bioactivity: Thiourea-linked derivatives (e.g., ) exhibit isoform-selective enzyme inhibition, whereas imino-substituted analogues (e.g., PHPC ) target redox enzymes like AKR1B10.
Physicochemical and Pharmacokinetic Considerations
- Solubility: Compound A’s water solubility (LogSw = -1.86) is superior to highly lipophilic analogues (e.g., quinoline-substituted derivative, LogSw ≈ -3.5) .
- Hydrogen Bonding : The pyridine nitrogen and carboxamide oxygen in Compound A enable strong intermolecular interactions, as validated by Hirshfeld surface analysis in related structures .
- Metabolic Stability : Methoxy groups generally enhance metabolic resistance compared to hydroxylated analogues (e.g., PHPC ).
Q & A
Q. Table 1. SAR of Key Substituents
| Position | Modification | Biological Impact | Source |
|---|---|---|---|
| C8 | Methoxy → Ethoxy | Increased cytotoxicity (IC₅₀ ↓) | |
| Pyridine | Methyl → Chloro | Enhanced kinase inhibition |
Advanced: How should researchers address contradictions in reported biological activities of similar derivatives?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 vs. A549) and assay protocols .
- Meta-Analysis : Compare IC₅₀ values across studies, accounting for differences in solvent (DMSO vs. PBS) .
- Structural Verification : Confirm compound purity (>95% by HPLC) to rule out batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
